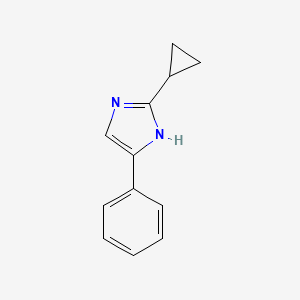

2-Cyclopropyl-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-cyclopropyl-5-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-4-9(5-3-1)11-8-13-12(14-11)10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJLNVQMJYNAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves a sequential oxidation-condensation strategy to construct the imidazole ring. The process begins with the oxidation of methyl ketones to glyoxals, followed by condensation with aldehydes in the presence of ammonium acetate. The modular nature of this approach allows for regioselective substitution at the 2- and 4-positions of the imidazole ring.

Synthetic Procedure

-

Oxidation Step : Acetophenone derivatives are oxidized to glyoxals using catalytic HBr (10 mol%) in dimethyl sulfoxide (DMSO) at 85°C. For example, acetophenone (1.25 equiv) reacts with HBr in DMSO to yield benzoylformaldehyde.

-

Condensation Step : The glyoxal intermediate is combined with an aldehyde (e.g., p-tolualdehyde) and ammonium acetate in methanol, leading to cyclization and aromatization. The reaction is typically complete within 1–2 hours at room temperature.

Optimization and Yields

Key parameters influencing yield include the molar ratio of ketone to aldehyde, reaction temperature, and solvent composition. Under optimized conditions (DMSO/MeOH = 6:4 v/v, 85°C for oxidation, and room temperature for condensation), the target compound is obtained in 69% yield .

Table 1: Representative Yields for Kornblum-Radziszewski Synthesis

Mechanistic Insights

The reaction proceeds via:

-

Kornblum Oxidation : Conversion of acetophenone to benzoylformaldehyde through α-iodination and subsequent oxidation by DMSO.

-

Radziszewski Condensation : Nucleophilic attack of ammonia (from ammonium acetate) on the aldehyde and glyoxal, followed by cyclodehydration to form the imidazole ring.

One-Pot Oxidative Cyclization with K₂S₂O₈

Reaction Overview

This method utilizes potassium persulfate (K₂S₂O₈) as an oxidant and DMSO as both solvent and co-oxidant. It enables the direct conversion of acetophenone, organic amines, and ammonium salts into 2-cyclopropyl-5-phenyl-1H-imidazole in a single pot.

Synthetic Procedure

Optimization and Yields

Critical factors include temperature, reaction time, and oxidant loading. At 140°C for 1 hour, the yield reaches 77% (Table 2). Prolonged heating or higher temperatures (>160°C) lead to decomposition.

Table 2: Temperature and Time Optimization for Oxidative Cyclization

Mechanistic Insights

The pathway involves:

-

Iodine Generation : K₂S₂O₈ oxidizes iodide (I⁻) to molecular iodine (I₂), which iodinates acetophenone at the α-position.

-

Oxidation to Glyoxal : DMSO further oxidizes α-iodoacetophenone to benzoylformaldehyde.

-

Cyclization : Condensation of benzoylformaldehyde with cyclopropylamine and ammonium ions forms the imidazole ring via imine intermediates.

Comparative Analysis of Preparation Methods

Yield and Scalability

Environmental and Practical Considerations

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-Cyclopropyl-5-phenyl-1H-imidazole exhibits significant anticancer properties. It interacts with specific molecular targets, making it a candidate for drug development aimed at treating various cancers. For example, studies have shown that derivatives of imidazole compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Jain et al. conducted studies on several imidazole derivatives, including this compound, demonstrating effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

| Compound | Zone of Inhibition (mm) | Tested Pathogens |

|---|---|---|

| This compound | 20 | E. coli |

| Reference Drug (Streptomycin) | 28 | E. coli |

| Reference Drug (Norfloxacin) | 32 | S. aureus |

This table illustrates the compound's potential as an effective antimicrobial agent, comparable to established antibiotics .

Material Science Applications

Development of New Materials

The unique structural properties of this compound have led to its exploration in material science. Its potential use in developing new materials with specific electronic or optical properties is under investigation. For instance, imidazole derivatives can be incorporated into polymers or coatings to enhance their performance characteristics in various applications .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Jain et al. Study : This research synthesized various imidazole derivatives and evaluated their antimicrobial activity against common pathogens using standard methods like the cylinder wells diffusion method .

- Brahmbhatt et al. Study : Focused on synthesizing new pyrazole derivatives incorporating imidazole structures, showing promising antibacterial results against Pseudomonas aeruginosa and other strains .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share partial structural homology with 2-cyclopropyl-5-phenyl-1H-imidazole:

Key Observations:

Substitution Patterns :

- The target compound has a cyclopropyl group directly attached to the imidazole C2, unlike the N1-cyclopropyl substitution in or the N1-cyclopropylmethyl group in . This positional difference significantly alters steric and electronic profiles.

- The phenyl group at C5 is conserved in but replaced by a sulfonyl chloride in , drastically modifying polarity and reactivity.

Functional Groups :

Physicochemical Properties

Predicted or experimental properties of analogs are summarized below:

Key Insights:

- Lipophilicity : The target’s lack of polar groups (e.g., thiol or sulfonyl chloride) suggests higher lipophilicity compared to and , favoring membrane permeability in biological contexts.

- Thermal Stability : The high predicted boiling point of (409.8°C) reflects strong intermolecular forces from the sulfonyl chloride group, absent in the target.

Biological Activity

2-Cyclopropyl-5-phenyl-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The compound can be synthesized through various methods, with a notable approach involving the use of acetophenone as a precursor. A modular synthetic route allows for the rapid evaluation of structure–activity relationships (SAR) surrounding this compound, facilitating the development of derivatives with enhanced biological properties .

Biological Activity

1. Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit a broad spectrum of antimicrobial properties. For instance, studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In comparative studies, it was found to have a zone of inhibition comparable to standard antibiotics like ciprofloxacin .

2. Anticancer Potential

Imidazole derivatives are also recognized for their anticancer activities. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

3. Kinase Inhibition

A significant aspect of the biological activity of this compound is its role as a kinase inhibitor. It has been tested against specific kinases such as STK10 and SLK, demonstrating varying degrees of binding affinity. For example, it showed a binding affinity in the nanomolar range for SLK kinase, indicating its potential as a therapeutic agent in kinase-related diseases .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to this compound exhibited effective inhibition against E. coli and B. subtilis, with zones of inhibition ranging from 15 mm to 25 mm depending on the specific derivative tested (see Table 1) .

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (E. coli) |

| Ciprofloxacin | 28 (E. coli) |

Case Study 2: Cancer Cell Line Studies

Another study investigated the effects of imidazole derivatives on cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in viability across several cancer types, suggesting its potential as an anticancer agent.

Research Findings

Recent literature highlights the diverse pharmacological activities associated with imidazole derivatives:

- Antibacterial : Effective against Staphylococcus aureus and Escherichia coli.

- Anticancer : Induces apoptosis in cancer cell lines.

- Kinase Inhibition : Shows promise as an inhibitor for specific kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Cyclopropyl-5-phenyl-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursor molecules under basic conditions. Sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (~80–100°C) facilitates ring closure. For example, cyclopropyl-substituted imidazoles often require controlled stoichiometry to avoid side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR can resolve the cyclopropyl (δ 0.5–1.5 ppm for protons) and phenyl (δ 7.2–7.8 ppm) groups. The imidazole NH proton appears as a broad singlet (~δ 12–13 ppm) in DMSO-d5.

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement to determine bond lengths, angles, and crystal packing. This is particularly useful for confirming the stereochemistry of the cyclopropyl group .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate the molecular ion peak (e.g., [M+H] for CHN, expected m/z = 183.10) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Limited aqueous solubility (logP ~2.5–3.0) necessitates the use of DMSO or ethanol for biological assays.

- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert atmosphere.

- pKa : The imidazole NH has a pKa ~14, making it deprotonated under physiological conditions, which affects its bioavailability .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the biological interactions of this compound with target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes). The cyclopropyl group’s rigidity may enhance binding affinity via van der Waals contacts.

- DFT Calculations : Gaussian 09 at the B3LYP/6-311G++(d,p) level can optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- ADMET Prediction : SwissADME or pkCSM can estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?

- Methodological Answer :

- Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) and IC (cytotoxicity) assays in parallel using standardized cell lines (e.g., HEK293 for toxicity, S. aureus for antimicrobial activity).

- Target-Specific Profiling : Use enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) to decouple target-specific effects from general cytotoxicity .

Q. How does substituent variation (e.g., electron-withdrawing groups on the phenyl ring) modulate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Electron-deficient aryl halides (e.g., 4-fluorophenylboronic acid) react faster with Pd(PPh) catalyst in THF/HO. Monitor reaction progress via TLC (R ~0.4 in 1:1 EtOAc/hexane).

- DFT Transition State Analysis : Calculate activation energies for substituent effects using Gaussian 09 to rationalize reaction rates .

Q. What crystallographic techniques elucidate the solid-state behavior (e.g., polymorphism, π-π stacking) of this compound?

- Methodological Answer :

- Single-Crystal XRD : Resolve intermolecular interactions (e.g., C–H···π contacts between phenyl groups) using Mo Kα radiation (λ = 0.71073 Å). Refinement via SHELXL ensures accurate thermal displacement parameters .

- Powder XRD : Identify polymorphs by comparing experimental diffractograms with simulated patterns from Mercury software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.